molecular formula C21H22N4O2 B2492939 4-methoxy-2-methyl-6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidine CAS No. 946371-41-1

4-methoxy-2-methyl-6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2492939
CAS No.: 946371-41-1
M. Wt: 362.433
InChI Key: UFUUNLBFCUNADN-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidine is a pyrimidine derivative featuring a methoxy group at the C4 position, a methyl group at C2, and a piperazine ring substituted with a naphthalene-1-carbonyl moiety at C4. Pyrimidine-based compounds are pivotal in medicinal chemistry due to their structural versatility and biological relevance, particularly in kinase inhibition and receptor modulation .

Properties

IUPAC Name

[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-15-22-19(14-20(23-15)27-2)24-10-12-25(13-11-24)21(26)18-9-5-7-16-6-3-4-8-17(16)18/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUUNLBFCUNADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methyl-6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic synthesis. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be more efficient than traditional batch reactors.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-methyl-6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions might be carried out in an acidic or basic medium, while reduction reactions might require an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carbonyl compound, while reduction of the naphthalene-carbonyl group could yield a hydroxyl compound.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into their function and regulation.

    Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

    Industry: In industrial applications, this compound can be used in the development of new materials with unique properties. Its structure allows for the design of materials with specific functions, such as catalysis or electronic properties.

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidine depends on its specific application. In medicinal chemistry, for example, this compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved would depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on variations in the pyrimidine core substituents and the piperazine-linked groups. Key comparisons include:

Compound Structure Substituents (Pyrimidine/Piperazine) Key Properties/Findings Reference
2-(4-Phenylmethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3-dione Phenylmethyl, methoxy, methyl Lower thermal stability (decomposition at 160°C) due to steric hindrance from phenylmethyl .
4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine Piperazine, dimethyl High synthetic yield (96%) under optimized conditions; used as intermediate for indolyl derivatives .
2,4,5-Trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine Chloroethyl, trichloro Moderate yield (42%); halogenated groups increase molecular weight but limit solubility .
Mepirizole (4-Methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine) Pyrazolyl, methoxy Clinically used as an analgesic; demonstrates how heterocyclic substituents diversify bioactivity .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidine, methyl, amine Crystal structure reveals planar pyrimidine ring; amine group facilitates hydrogen bonding .

Limitations and Challenges

  • Synthetic Complexity : Introducing the naphthalene-carbonyl group necessitates precise acylation conditions, contrasting with simpler piperazine alkylation routes .
  • Solubility : While the naphthalene group improves lipophilicity, it may reduce aqueous solubility, necessitating formulation strategies for drug development .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-methoxy-2-methyl-6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidine, and how are key reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For example:
  • Step 1 : Formation of the pyrimidine core via cyclization of substituted acetophenones with thiourea under alkaline conditions (e.g., sodium methoxide in methanol) .
  • Step 2 : Introduction of the piperazine-naphthalene moiety via nucleophilic aromatic substitution or Buchwald-Hartwig coupling.
    Critical conditions include:
  • Temperature : Controlled reflux (e.g., 60–80°C) to prevent decomposition.
  • Catalysts : Palladium-based catalysts for coupling reactions to enhance efficiency.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
    Yield optimization requires iterative adjustment of stoichiometry and reaction time .

Q. Which analytical techniques are prioritized for structural validation and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and piperazine-naphthalene integration .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., calculated [M+H]+ = 429.18 g/mol).
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is standard for biological testing; reverse-phase C18 columns with UV detection at 254 nm are common .
  • X-ray Crystallography : Resolves conformational details (e.g., tetrahydropyrimidine ring puckering and aryl group orientation) .

Q. What preliminary biological assays are recommended for therapeutic potential screening?

  • Methodological Answer :
  • In Vitro Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based readouts.
  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Assays : MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can researchers address low yields during the coupling of the pyrimidine core with the naphthalene-carbonyl-piperazine moiety?

  • Methodological Answer :
  • Side Reaction Mitigation : Use protecting groups (e.g., Boc for piperazine) to prevent undesired nucleophilic attacks.
  • Catalyst Screening : Test Pd2(dba)3/Xantphos or RuPhos ligands for improved coupling efficiency .
  • Stepwise Synthesis : Isolate intermediates (e.g., 4-chloro-pyrimidine derivative) before coupling to reduce competing pathways.
  • Process Monitoring : In-situ FTIR or LC-MS tracks reaction progress and identifies bottlenecks .

Q. How to resolve discrepancies between in vitro enzyme inhibition and cellular activity data?

  • Methodological Answer :
  • Cell Permeability Assessment : Use Caco-2 monolayers or PAMPA assays to evaluate membrane penetration.
  • Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites in cell lysates.
  • Target Engagement Studies : Cellular thermal shift assays (CETSA) confirm intracellular target binding .
  • Assay Condition Alignment : Match cellular ATP levels (e.g., 1–10 mM) to in vitro kinase buffer conditions to minimize false negatives .

Q. What computational strategies predict binding modes, and how are these validated experimentally?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Glide models interactions with target enzymes (e.g., ATP-binding pockets).
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER evaluates binding stability over 100-ns trajectories.
  • Validation :
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd).
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
    Example: A naphthalene-carbonyl group may engage in π-π stacking with tyrosine residues, validated via mutagenesis .

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